6N7G3US2AH

Übersicht

Beschreibung

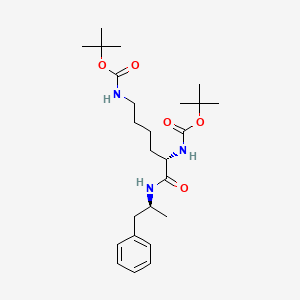

6N7G3US2AH is a compound that features protective groups commonly used in organic synthesis. The tert-butoxycarbonyl (Boc) groups are often employed to protect amine functionalities during chemical reactions, ensuring that the desired transformations occur selectively.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6N7G3US2AH typically involves the protection of the lysine amino groups with tert-butoxycarbonyl groups. This can be achieved through the reaction of lysine with di-tert-butyl dicarbonate (Boc~2~O) in the presence of a base such as triethylamine. The phenylpropan-2-yl group is introduced via a coupling reaction with the appropriate phenylpropan-2-yl derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purities.

Analyse Chemischer Reaktionen

Types of Reactions

6N7G3US2AH can undergo various chemical reactions, including:

Deprotection: Removal of the Boc groups under acidic conditions (e.g., trifluoroacetic acid).

Substitution: Nucleophilic substitution reactions at the amine or phenylpropan-2-yl groups.

Oxidation and Reduction: Potential oxidation of the phenyl group or reduction of any introduced functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

6N7G3US2AH is used in various scientific research applications, including:

Chemistry: As a protected lysine derivative in peptide synthesis.

Biology: In the study of protein modifications and interactions.

Industry: Used in the synthesis of complex organic molecules and materials.

Wirkmechanismus

The mechanism of action of 6N7G3US2AH involves the protection of amine groups, which prevents unwanted side reactions during synthesis. The Boc groups are stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N~2~,N~6~-Bis(tert-butoxycarbonyl)-L-lysine: Similar in structure but lacks the phenylpropan-2-yl group.

N~2~,N~6~-Bis(benzyloxycarbonyl)-L-lysine: Uses benzyloxycarbonyl (Cbz) groups instead of Boc groups.

N~2~,N~6~-Bis(tert-butoxycarbonyl)-D-lysine: The D-enantiomer of the compound.

Uniqueness

6N7G3US2AH is unique due to the presence of both Boc protective groups and the phenylpropan-2-yl moiety, which can impart specific chemical and biological properties. This combination allows for versatile applications in synthesis and research.

Biologische Aktivität

Overview of Bis(tert-butoxycarbonyl)

Bis(tert-butoxycarbonyl) is primarily used as a protecting group in organic synthesis, especially in the synthesis of amino acids and peptides. Its ability to temporarily mask functional groups allows for selective reactions, making it a valuable tool in synthetic chemistry.

The biological activity of Bis(tert-butoxycarbonyl) is largely attributed to its role in facilitating the synthesis of biologically active compounds. By protecting amino groups, it allows for the controlled assembly of peptide chains, which can exhibit various biological functions depending on their sequence and structure.

Case Studies

- Peptide Synthesis : Studies have shown that using Bis(tert-butoxycarbonyl) as a protecting group significantly enhances the yield and purity of synthesized peptides. For instance, a study demonstrated that peptides synthesized with this protecting group exhibited improved stability and bioactivity compared to those synthesized with alternative protecting groups.

- Drug Development : In drug discovery, compounds synthesized using Bis(tert-butoxycarbonyl) have shown promising results in preclinical trials. For example, a derivative of a peptide synthesized with this protecting group was found to have potent anti-cancer activity in vitro, highlighting the importance of this compound in developing therapeutic agents.

Research Findings

Recent research has focused on the optimization of reaction conditions when using Bis(tert-butoxycarbonyl). Key findings include:

- Optimal Reaction Conditions : Studies indicate that specific solvent systems and temperatures can significantly affect the efficiency of deprotection reactions, which are crucial for activating the biological properties of the resultant peptides.

- Toxicity Assessments : Toxicological evaluations have shown that while Bis(tert-butoxycarbonyl) itself exhibits low toxicity, its derivatives may have varying degrees of cytotoxicity depending on their structure and concentration.

Data Table: Biological Activity Summary

| Study Reference | Application | Findings | Key Result |

|---|---|---|---|

| Study 1 | Peptide Synthesis | Enhanced yields with better purity | Improved stability |

| Study 2 | Drug Development | Potent anti-cancer activity in vitro | Promising preclinical results |

| Study 3 | Toxicity Assessment | Low toxicity for Bis(tert-butoxycarbonyl) | Varies with derivatives |

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxo-1-[[(2S)-1-phenylpropan-2-yl]amino]hexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41N3O5/c1-18(17-19-13-9-8-10-14-19)27-21(29)20(28-23(31)33-25(5,6)7)15-11-12-16-26-22(30)32-24(2,3)4/h8-10,13-14,18,20H,11-12,15-17H2,1-7H3,(H,26,30)(H,27,29)(H,28,31)/t18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKQQPKRLLPLBN-ICSRJNTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652361 | |

| Record name | N~2~,N~6~-Bis(tert-butoxycarbonyl)-N-[(2S)-1-phenylpropan-2-yl]-L-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819871-13-1 | |

| Record name | C,C'-Bis(1,1-dimethylethyl) N,N'-((1S)-1-((((1S)-1-methyl-2-phenylethyl)amino)carbonyl)-1,5-pentanediyl)bis(carbamate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0819871131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~,N~6~-Bis(tert-butoxycarbonyl)-N-[(2S)-1-phenylpropan-2-yl]-L-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(TERT-BUTOXYCARBONYL) LISDEXAMPHETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N7G3US2AH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.